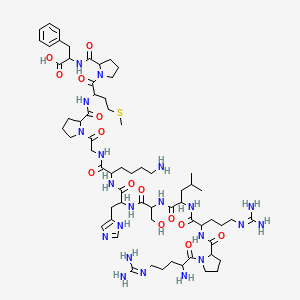
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate is a complex organic compound with the molecular formula C10H17NO7. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is notable for its structural motifs, which are common in natural products and synthetic therapeutic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate typically involves the reaction of N-acetylglucosamine with acetic anhydride under controlled conditions. The reaction is catalyzed by biobased deep eutectic solvents containing choline chloride and various organic acids or polyols . The optimal catalytic properties are achieved using a deep eutectic solvent made with choline chloride and citric acid, leading to a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction and crystallization to obtain the product with 99.0% purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, such as carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted tetrahydropyran compounds. These products have significant applications in different fields of chemistry and biology .
Applications De Recherche Scientifique
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate has a wide range of scientific research applications:
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylglucosamine: A precursor in the synthesis of (5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate, known for its role in biological systems.
3-Acetamido-5-acetylfuran: Another derivative with similar structural motifs, used in various chemical and biological applications.
Tetrahydropyran derivatives: Compounds with similar ring structures, widely studied for their biological and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H17NO7 |
|---|---|
Poids moléculaire |
263.24 g/mol |
Nom IUPAC |
(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12) |
Clé InChI |
BUOUIFKLABWPRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one](/img/structure/B12323477.png)

